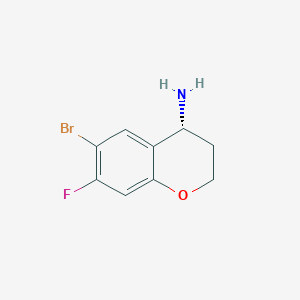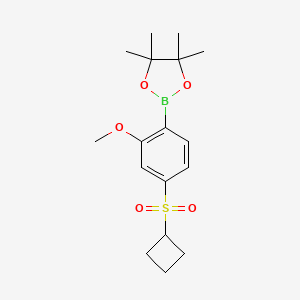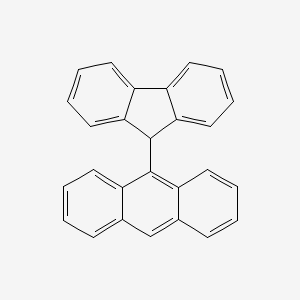
Cerous bromide heptahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerous bromide heptahydrate, also known as cerium(III) bromide heptahydrate, is a chemical compound with the formula CeBr₃·7H₂O. It is a white, hygroscopic solid that is highly soluble in water. This compound is of significant interest due to its applications in various scientific fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cerous bromide heptahydrate can be synthesized by reacting cerium(III) carbonate (Ce₂(CO₃)₃·H₂O) with hydrobromic acid (HBr). The reaction produces an aqueous solution of cerium(III) bromide, which can be crystallized to obtain the heptahydrate form .
Industrial Production Methods: In industrial settings, this compound is typically produced by dissolving cerium(III) oxide or cerium carbonate in hydrobromic acid. The resulting solution is then subjected to controlled crystallization processes to yield the heptahydrate form .
Analyse Chemischer Reaktionen
Types of Reactions: Cerous bromide heptahydrate undergoes various chemical reactions, including:
Oxidation: Cerium(III) can be oxidized to cerium(IV) in the presence of strong oxidizing agents.
Reduction: Cerium(IV) can be reduced back to cerium(III) using reducing agents.
Substitution: Cerium(III) bromide can participate in substitution reactions where bromide ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various halide salts can be used to replace bromide ions.
Major Products Formed:
Oxidation: Cerium(IV) compounds.
Reduction: Cerium(III) compounds.
Substitution: Cerium halides with different anions.
Wissenschaftliche Forschungsanwendungen
Cerous bromide heptahydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other cerium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential antimicrobial properties and its role in biological systems.
Medicine: Explored for its antineoplastic properties and potential use in cancer treatment.
Industry: Utilized in the production of scintillation counters and other detection devices.
Wirkmechanismus
The mechanism of action of cerous bromide heptahydrate involves its ability to participate in redox reactions. Cerium ions can alternate between the +3 and +4 oxidation states, allowing them to act as both oxidizing and reducing agents. This redox versatility is crucial for its catalytic and antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Cerium(III) chloride (CeCl₃): Similar in structure and reactivity but contains chloride ions instead of bromide.
Cerium(III) iodide (CeI₃): Another halide of cerium with iodine instead of bromide.
Lanthanum(III) bromide (LaBr₃): A similar compound with lanthanum instead of cerium.
Uniqueness: Cerous bromide heptahydrate is unique due to its specific applications in scintillation counters and its potential antimicrobial and antineoplastic properties. Its ability to undergo redox reactions and participate in various chemical processes makes it a versatile compound in scientific research .
Eigenschaften
CAS-Nummer |
7789-56-2 |
|---|---|
Molekularformel |
Br3CeH14O7 |
Molekulargewicht |
505.94 g/mol |
IUPAC-Name |
cerium(3+);tribromide;heptahydrate |
InChI |
InChI=1S/3BrH.Ce.7H2O/h3*1H;;7*1H2/q;;;+3;;;;;;;/p-3 |
InChI-Schlüssel |
GERCEHWVCUPXNJ-UHFFFAOYSA-K |
Kanonische SMILES |
O.O.O.O.O.O.O.[Br-].[Br-].[Br-].[Ce+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



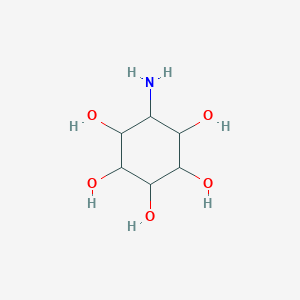
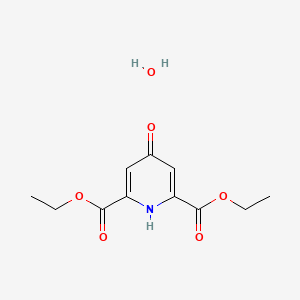
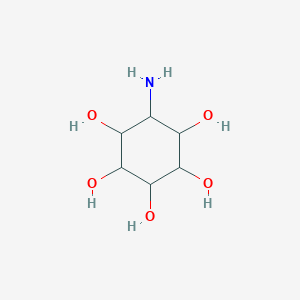

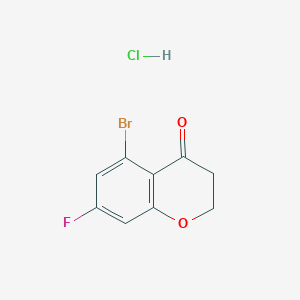

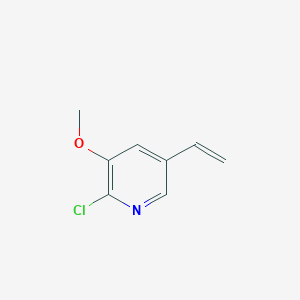
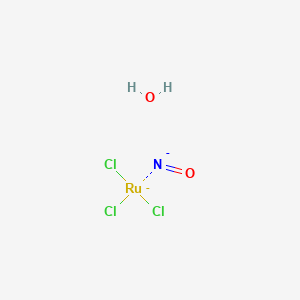
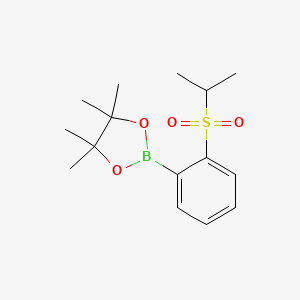
![2-Propenenitrile,3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13143511.png)
